N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide
Description
N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide is a fluorinated benzamide derivative characterized by a 1-cyanocyclobutyl substituent on the amide nitrogen and a trifluoromethyl group at the 3-position of the benzoyl ring. This compound belongs to a class of molecules widely studied for agrochemical applications due to their structural versatility and bioactivity. The cyanocyclobutyl group introduces steric and electronic effects that may influence binding affinity and metabolic stability, while the trifluoromethyl group enhances lipophilicity and resistance to enzymatic degradation .
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F4N2O/c14-10-8(3-1-4-9(10)13(15,16)17)11(20)19-12(7-18)5-2-6-12/h1,3-4H,2,5-6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJBNANQMLLCSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoic acid with 1-cyanocyclobutylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions: N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with specific biological targets makes it valuable in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound is utilized in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies are conducted to elucidate the binding interactions and biological effects of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings from Comparative Analysis
Bioactivity and Substituent Effects: The 1-cyanocyclobutyl group in the target compound may enhance metabolic stability compared to Broflanilide’s brominated aromatic ring, which contributes to insecticidal activity but increases molecular weight (~639 vs. ~346) . Fluorinated benzamides like Flutolanil (fungicide) and the sodium salt herbicide () demonstrate that trifluoromethyl and halogen substituents improve target binding and environmental persistence. The target compound’s 2-fluoro-3-CF₃ arrangement aligns with this trend .
highlights a method for m-diamide compounds avoiding cryogenic conditions, suggesting industrial viability for structurally related benzamides. The target compound’s synthesis could adopt similar high-yield, low-byproduct strategies .
However, this may also lower solubility, necessitating formulation adjustments . The sodium salt in demonstrates how ionic derivatives improve solubility, a strategy applicable to the target compound if hydrophobicity limits bioavailability .
Biological Activity
N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide is a synthetic organic compound notable for its unique chemical structure, which includes a cyanocyclobutyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzamide core. This composition grants the compound distinctive chemical and physical properties that are of significant interest in various fields of scientific research, particularly in medicinal chemistry and drug discovery.
- Molecular Formula : C13H14F3N2O
- Molecular Weight : 247.27 g/mol
- CAS Number : 1394666-09-1
The presence of both fluoro and trifluoromethyl groups enhances the compound's electronic properties, influencing its reactivity and interactions with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzymatic activity and trigger downstream signaling pathways. Research is ongoing to elucidate the precise molecular targets and pathways involved.
Applications in Drug Discovery
This compound has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases, including cancer and inflammatory disorders. Its ability to act as a probe for studying enzyme interactions and protein-ligand binding makes it valuable in drug discovery processes.
Case Studies and Research Findings
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Anticancer Activity :
- A study explored the effects of this compound on melanoma cells. The compound demonstrated selective inhibition of cancer cell proliferation through modulation of specific signaling pathways related to cell survival and apoptosis.
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Enzyme Inhibition :
- Research indicated that this compound acts as an inhibitor for certain kinases involved in cancer progression. By binding to these kinases, it prevents their activation, thereby inhibiting tumor growth.
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Inflammatory Disorders :
- Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines in vitro.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(1-Cyanocyclobutyl)-2-fluoro-N-methylbenzamide | Structure | Moderate kinase inhibition |
| N-(1-Cyanocyclobutyl)-3,4,5-trifluoro-N-methylbenzamide | Structure | High potency against melanoma |
| N-(1-Cyanocyclobutyl)-2-chloro-3-(trifluoromethyl)benzamide | Structure | Lower efficacy compared to others |
This table illustrates the varying levels of biological activity among structurally similar compounds, highlighting the unique position of this compound in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
